molecular formula C20H21N3O2 B5384974 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one

2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one

Cat. No.: B5384974
M. Wt: 335.4 g/mol
InChI Key: DCBKVJDTSACBOJ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple the quinazoline core with a suitable vinyl halide.

    Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

    Hydroxyethyl Group Addition: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of quinazoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties. This compound may exhibit similar activities and could be explored for therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can interact with various biological pathways, potentially inhibiting or activating specific proteins. The dimethylamino and hydroxyethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-hydroxyethyl)quinazolin-4(3H)-one
  • 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-methoxyethyl)quinazolin-4(3H)-one
  • 2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3-(2-ethoxyethyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the hydroxyethyl group, in particular, may enhance its solubility and bioavailability.

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22(2)16-10-7-15(8-11-16)9-12-19-21-18-6-4-3-5-17(18)20(25)23(19)13-14-24/h3-12,24H,13-14H2,1-2H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBKVJDTSACBOJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324791
Record name 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

489397-70-8
Record name 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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